molecular formula C11H13NO4 B054640 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid CAS No. 121809-54-9

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Cat. No.: B054640
CAS No.: 121809-54-9
M. Wt: 223.22 g/mol
InChI Key: LCMOUKCVPZXKLT-UHFFFAOYSA-N
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Description

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (2-CPMPA) is a small organic molecule with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is also known as 4-carbamoylphenoxyacetic acid, 4-carbamoylphenoxyacetic acid, and 4-carbamoyl-2-methylpropanoic acid. 2-CPMPA is a derivative of phenoxyacetic acid, a naturally occurring compound found in many plants. It is a versatile building block for the preparation of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Environmental Implications and Sorption Behavior

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, along with other phenoxy herbicides, has been studied for its environmental implications, particularly its sorption behavior in soil. Werner et al. (2012) highlighted that the sorption of such compounds can be influenced by soil parameters like pH, organic carbon content, and iron oxides. The study suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, with potential implications for environmental safety and herbicide efficiency (Werner, Garratt, & Pigott, 2012).

Carcinogenic Outcomes and Mechanisms from Exposure

Stackelberg (2013) conducted a systematic review to assess the potential carcinogenic outcomes and mechanisms associated with exposure to chlorophenoxy compounds, which include this compound. The review indicated that while there are hypotheses for carcinogenic modes of action, the existing environmental exposure levels do not support a causal relationship between exposure to these compounds and lymphohematopoietic cancers. This highlights the need for more research to understand the interaction between genetic polymorphisms and exposure to such compounds (Stackelberg, 2013).

Analytical and Environmental Studies

Muszyński et al. (2019) focused on the behavior of phenoxy acids in water, including their levels in aquatic ecosystems and transformations in the water environment. The study provided insights into the behavior of these compounds in natural waters and their potential environmental impact. It highlighted the importance of microbial decomposition and photodegradation in reducing the concentrations of phenoxy acids in water, which has direct relevance to understanding the environmental fate of this compound (Muszyński, Brodowska, & Paszko, 2019).

Industrial Perspectives and Wastewater Treatment

Goodwin et al. (2018) discussed treatment options for reclaiming wastewater produced by the pesticide industry, which often contains toxic pollutants including phenoxyacetic acids. The study provided an overview of the most effective treatment processes used at full-scale to treat high-strength wastewaters rich in recalcitrant compounds, offering insights into the best practices for managing wastewater containing substances like this compound (Goodwin, Carra, Campo, & Soares, 2018).

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are often used in the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters, including this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids and their esters can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

It’s known that boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . Therefore, the result of the compound’s action could potentially be the creation of new drugs or drug delivery devices.

Action Environment

It’s known that boronic acids and their esters are only marginally stable in water . Therefore, the presence of water could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(4-carbamoylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,10(14)15)16-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMOUKCVPZXKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379299
Record name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121809-54-9
Record name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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